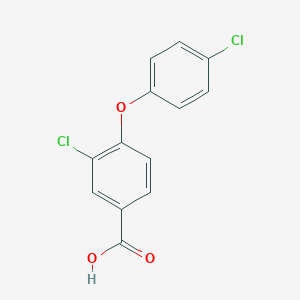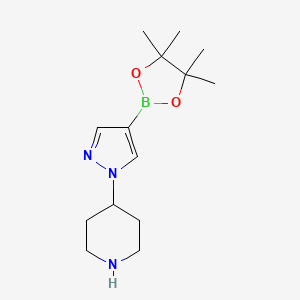
3-Chloro-4-(4-chlorophenoxy)benzoic acid
描述
3-Chloro-4-(4-chlorophenoxy)benzoic acid is an organic compound characterized by its molecular structure, which includes a benzene ring substituted with a chloro group and a phenoxy group
作用机制
Target of Action
The primary target of 3-Chloro-4-(4-chlorophenoxy)benzoic acid is TMEM206 . TMEM206 is a protein that plays a crucial role in various cellular processes .
Mode of Action
This compound interacts with its target, TMEM206, by inhibiting its function .
Biochemical Pathways
It is known that the compound’s interaction with tmem206 can influence various cellular processes .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of TMEM206 . This can lead to changes in cellular processes regulated by this protein .
生化分析
Cellular Effects
The cellular effects of 3-Chloro-4-(4-chlorophenoxy)benzoic acid are not well-documented. It is known that the compound can influence cell function
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . The compound shows antimalarial chemosuppression activity against both the sensitive and the resistant human and mice malaria parasites with wide safety margins
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(4-chlorophenoxy)benzoic acid typically involves the following steps:
Benzene Derivatives: Starting with benzene derivatives, chlorination reactions are performed to introduce chlorine atoms at specific positions on the benzene ring.
Phenoxy Group Introduction: The phenoxy group is introduced through a substitution reaction, often using a chlorophenol derivative as the reactant.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve efficient production.
化学反应分析
Types of Reactions: 3-Chloro-4-(4-chlorophenoxy)benzoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding aniline derivative.
Substitution: Substitution reactions can introduce different functional groups at various positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and strong acids (HCl, H2SO4) are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as chlorobenzoic acids.
Reduction Products: Aniline derivatives, such as 3-Chloro-4-(4-chlorophenoxy)aniline.
Substitution Products: Various halogenated and functionalized benzene derivatives.
科学研究应用
3-Chloro-4-(4-chlorophenoxy)benzoic acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: The compound is used in biological studies to investigate its effects on cellular processes.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
3-Chloro-4-(4-chlorophenoxy)benzoic acid is similar to other chlorinated benzoic acids, such as 2-Chlorobenzoic acid and 4-Chlorobenzoic acid. its unique structure, with the presence of both chloro and phenoxy groups, sets it apart. This structural difference can lead to variations in reactivity and biological activity compared to its counterparts.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
3-chloro-4-(4-chlorophenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O3/c14-9-2-4-10(5-3-9)18-12-6-1-8(13(16)17)7-11(12)15/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEGFQXDTVYLHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[4-(trifluoromethoxy)phenyl]propanal](/img/structure/B1426734.png)
![4-[(2-Methylpyrimidin-4-yl)oxy]aniline](/img/structure/B1426737.png)

![2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate](/img/structure/B1426740.png)
![4,4,5,5-Tetramethyl-2-[4-(prop-2-en-1-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1426742.png)


![4-Chloro-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B1426746.png)
![4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1426747.png)

